2-[2-amino-1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]quinazolin-4(3H)-one
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Overview
Description
2-[2-amino-1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-amino-1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]quinazolin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate aniline derivatives with isatoic anhydride, followed by further functionalization to introduce the pyrrole and chlorophenyl groups .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[2-amino-1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different analogs.
Substitution: Halogenation, nitration, and other substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions include various substituted quinazolinones, which can exhibit different biological activities and properties .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and interactions.
Medicine: Explored for its potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-amino-1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes, modulate receptor activities, and interfere with cellular processes. The exact pathways and targets depend on the specific biological context and the functional groups present in the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazolinone derivatives such as:
- 2-(4-bromophenyl)-quinazolin-4(3H)-one
- 2-(4-chlorophenyl)-quinazolin-4(3H)-one
- 4,6,7-trisubstituted quinazoline derivatives containing benzothiazole moiety .
Uniqueness
What sets 2-[2-amino-1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]quinazolin-4(3H)-one apart is its unique combination of functional groups, which confer specific biological activities and chemical reactivity. This makes it a valuable compound for targeted research and development in medicinal chemistry .
Properties
Molecular Formula |
C18H13ClN4O2 |
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Molecular Weight |
352.8 g/mol |
IUPAC Name |
2-[1-(3-chlorophenyl)-3-hydroxy-5-imino-2H-pyrrol-4-yl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C18H13ClN4O2/c19-10-4-3-5-11(8-10)23-9-14(24)15(16(23)20)17-21-13-7-2-1-6-12(13)18(25)22-17/h1-8,20,24H,9H2,(H,21,22,25) |
InChI Key |
KANBZOJTVSUFEE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C(=N)N1C2=CC(=CC=C2)Cl)C3=NC4=CC=CC=C4C(=O)N3)O |
Origin of Product |
United States |
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